Vonoprazan is synthesized from various starting materials, including 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde. It belongs to the class of medications known as acid secretion inhibitors, specifically targeting the hydrogen/potassium ATPase enzyme in gastric parietal cells. This classification places it alongside other acid-reducing agents but distinguishes it through its potassium-competitive mechanism.
Several synthetic routes have been developed for the production of vonoprazan fumarate. Key methods include:
These methods emphasize efficiency and impurity control, with yields often exceeding 70% under optimized conditions.
Vonoprazan has a complex molecular structure characterized by its pyrrole ring and various functional groups. The molecular formula is with a molecular weight of approximately 345.4 g/mol. The compound features a log P value of 2.74, indicating moderate lipophilicity, which influences its absorption characteristics .
The structural representation includes:
Vonoprazan undergoes several chemical reactions during its synthesis and metabolic processing:
The synthetic processes have been optimized to minimize impurities while maximizing yield through careful control of reaction conditions .
Vonoprazan acts by reversibly inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells. This inhibition occurs in a potassium-competitive manner, allowing vonoprazan to effectively block acid secretion even in the presence of potassium ions. Its Ki value at equilibrium is approximately 10 nM, demonstrating a strong binding affinity compared to traditional proton pump inhibitors like lansoprazole .
The slow dissociation rate from the enzyme allows for prolonged acid suppression, making it particularly effective for managing conditions related to excessive gastric acidity.
Vonoprazan fumarate appears as white to nearly white crystalline powder with a melting point around 194.8 °C. It exhibits variable solubility across different solvents:
The compound's pKa is reported at 9.3, indicating it remains predominantly unionized at physiological pH levels, which is beneficial for absorption in the gastrointestinal tract.
Vonoprazan has been primarily utilized in clinical settings for:
Its unique mechanism offers advantages over traditional therapies by providing rapid onset and sustained acid suppression . Additionally, ongoing research explores its potential applications in other gastrointestinal disorders due to its efficacy profile.
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1